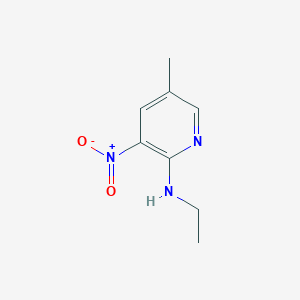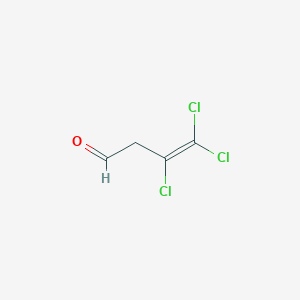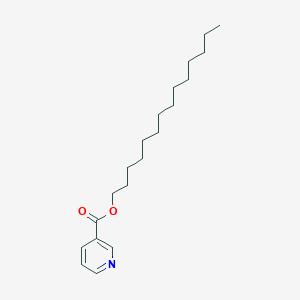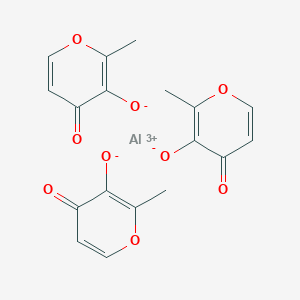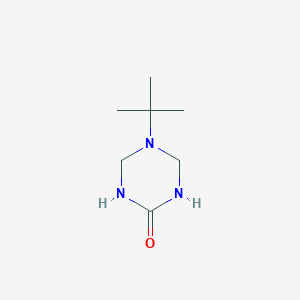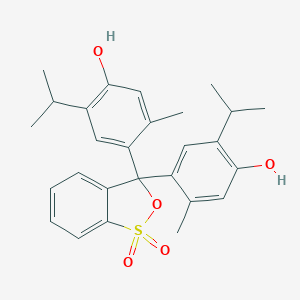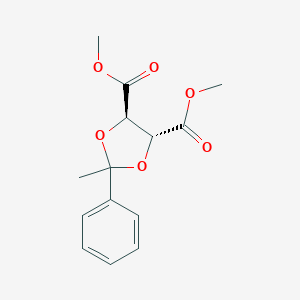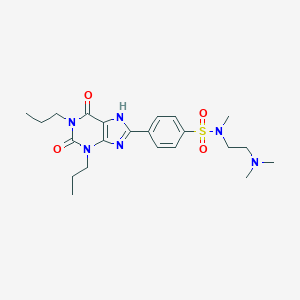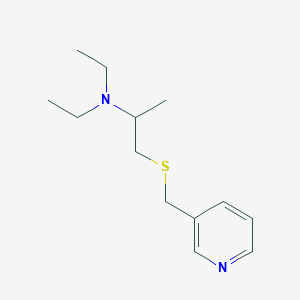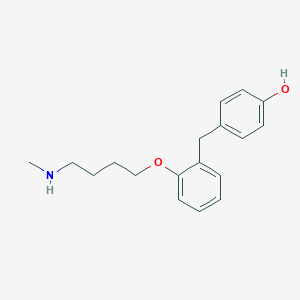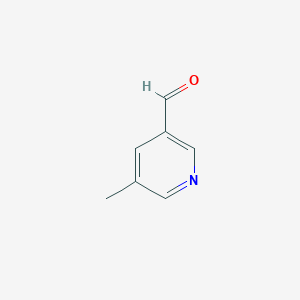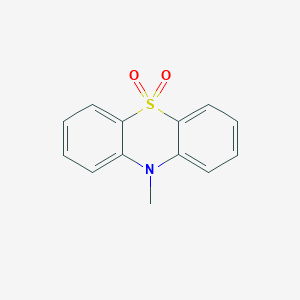
10-Methyl-10H-phenothiazine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-10H-phenothiazine 5,5-dioxide (MTD) is a heterocyclic compound that belongs to the family of phenothiazine derivatives. It has been widely used in the field of scientific research due to its unique chemical and biological properties. MTD has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects.
Mécanisme D'action
The mechanism of action of 10-Methyl-10H-phenothiazine 5,5-dioxide is not fully understood. However, it has been reported to interact with various receptors in the central nervous system, including dopamine, serotonin, and histamine receptors. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess a wide range of biochemical and physiological effects. It has been shown to possess antipsychotic effects in animal models of schizophrenia. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antihistaminic effects, which may contribute to its sedative properties. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
10-Methyl-10H-phenothiazine 5,5-dioxide has several advantages for lab experiments. It is readily available in high purity, making it easy to use in experiments. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been extensively studied, making it a well-characterized compound. However, 10-Methyl-10H-phenothiazine 5,5-dioxide has some limitations for lab experiments. It has been reported to possess low solubility in water, which may limit its use in aqueous experiments. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess some toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 10-Methyl-10H-phenothiazine 5,5-dioxide research. One area of research is the development of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the structure-activity relationship of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives to identify compounds with improved biological activity. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide can be used as a probe to study the interaction of proteins and nucleic acids, which may lead to the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
10-Methyl-10H-phenothiazine 5,5-dioxide can be synthesized by the oxidation of 10-methylphenothiazine with hydrogen peroxide in acetic acid. The reaction proceeds smoothly at room temperature and yields 10-Methyl-10H-phenothiazine 5,5-dioxide in high purity. The synthesis method has been optimized to obtain 10-Methyl-10H-phenothiazine 5,5-dioxide in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
10-Methyl-10H-phenothiazine 5,5-dioxide has been widely used in scientific research due to its unique chemical and biological properties. It has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been used as a probe to investigate the structure-activity relationship of phenothiazine derivatives. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been used as a fluorescent probe to study the interaction of proteins and nucleic acids.
Propriétés
Numéro CAS |
19607-01-3 |
|---|---|
Nom du produit |
10-Methyl-10H-phenothiazine 5,5-dioxide |
Formule moléculaire |
C13H11NO2S |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
10-methylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3 |
Clé InChI |
SSIOPLVRUPBGPG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
SMILES canonique |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Synonymes |
10-Methyl-10H-phenothiazine 5,5-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



